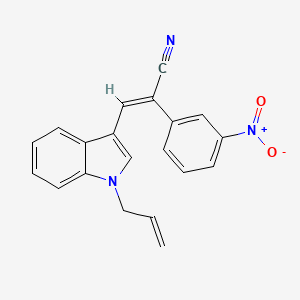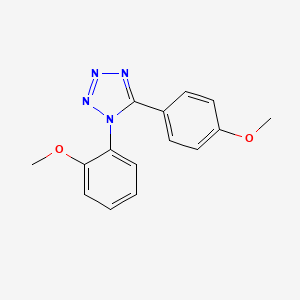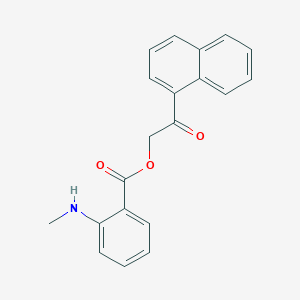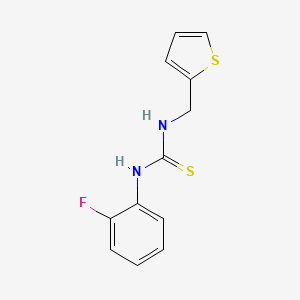![molecular formula C15H21ClN2O2 B5728597 N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5728597.png)
N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide, commonly known as VUF-6002, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mecanismo De Acción
VUF-6002 acts as a PAM of mGluR5, which means that it enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. This leads to the activation of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) pathways. The activation of these pathways can modulate synaptic plasticity, neuronal survival, and inflammatory responses.
Biochemical and Physiological Effects
The activation of mGluR5 by VUF-6002 has been shown to have several biochemical and physiological effects. It can enhance long-term potentiation (LTP), a process that underlies learning and memory, and can also improve synaptic plasticity. Moreover, VUF-6002 can reduce neuroinflammation and oxidative stress, which are implicated in several neurological and psychiatric disorders. It can also increase the release of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using VUF-6002 in lab experiments is its high selectivity for mGluR5, which reduces the risk of off-target effects. It is also highly potent, which means that lower doses can be used to achieve the desired effect. However, one of the main limitations of using VUF-6002 is its poor solubility in water, which can make it challenging to administer in vivo. Moreover, its pharmacokinetic properties, such as its half-life and bioavailability, need to be further optimized to improve its efficacy and safety.
Direcciones Futuras
Can provide new opportunities for drug discovery and the development of more effective treatments for neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of VUF-6002 involves several steps, including the preparation of 5-chloro-2-nitroaniline, which is then reduced to 5-chloro-2-aminophenyl using hydrogen gas and palladium on carbon. The resulting compound is then reacted with 4-morpholinecarboxylic acid to form the intermediate product, which is further reacted with 3-methylbutanoyl chloride to obtain the final product, VUF-6002.
Aplicaciones Científicas De Investigación
VUF-6002 has been extensively studied in preclinical models for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to enhance the activity of mGluR5, which plays a crucial role in regulating glutamatergic neurotransmission, synaptic plasticity, and neuroinflammation. Moreover, VUF-6002 has been found to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-11(2)9-15(19)17-13-10-12(16)3-4-14(13)18-5-7-20-8-6-18/h3-4,10-11H,5-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGKWVRSUAQJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-3-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide](/img/structure/B5728516.png)


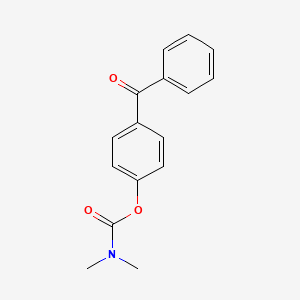
![4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5728555.png)
![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)
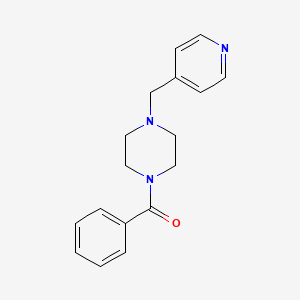
![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)

